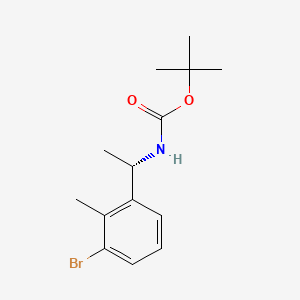

tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate

Description

tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate is a chiral carbamate derivative with the molecular formula C₁₄H₂₀BrNO₂ and a molecular weight of 314.22 g/mol . Its structure features a tert-butyl carbamate group attached to an (S)-configured ethylamine backbone, which is further substituted with a 3-bromo-2-methylphenyl moiety. This compound is primarily utilized in pharmaceutical and organic synthesis as a key intermediate, particularly in the preparation of enantiomerically pure molecules.

Key physicochemical properties include:

- CAS Registry Number: 1466528-35-7

- Storage: Recommended to be stored in a dark, dry environment at room temperature .

- Hazard Information: Classified with the signal word Warning and hazard statement H302 (Harmful if swallowed) .

The presence of both bromine and methyl groups on the aromatic ring enhances its steric and electronic properties, making it distinct from simpler bromophenyl derivatives.

Properties

Molecular Formula |

C14H20BrNO2 |

|---|---|

Molecular Weight |

314.22 g/mol |

IUPAC Name |

tert-butyl N-[(1S)-1-(3-bromo-2-methylphenyl)ethyl]carbamate |

InChI |

InChI=1S/C14H20BrNO2/c1-9-11(7-6-8-12(9)15)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)/t10-/m0/s1 |

InChI Key |

XKOOYFHELMABPJ-JTQLQIEISA-N |

Isomeric SMILES |

CC1=C(C=CC=C1Br)[C@H](C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The process can be carried out under both aqueous and anhydrous conditions. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide . The reaction is usually conducted at room temperature and can be catalyzed by various agents, including ionic liquids and perchloric acid adsorbed on silica gel .

Chemical Reactions Analysis

tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles under palladium-catalyzed cross-coupling conditions.

Common reagents and conditions used in these reactions include bases like cesium carbonate, solvents like 1,4-dioxane, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines.

Scientific Research Applications

tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the suppression of specific cellular functions .

Comparison with Similar Compounds

Key Observations :

- The 2-methyl group in the target compound increases molecular weight by ~14 g/mol compared to non-methylated analogues, enhancing hydrophobicity and steric effects .

- Substitution at the β-position (e.g., hydroxyl in CAS 1187932-25-7) significantly alters solubility and reactivity .

Analogues with Alternative Halogens or Functional Groups

Key Observations :

Key Observations :

- Brominated derivatives generally exhibit higher toxicity than non-halogenated or fluorinated counterparts .

Biological Activity

tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the synthesis, mechanisms of action, and biological applications of this compound, highlighting relevant research findings and case studies.

The synthesis of this compound typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. The process can be carried out under various conditions, including both aqueous and anhydrous environments. A common method includes reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium hydroxide.

Chemical Structure:

- Molecular Formula: C15H20BrN2O2

- Molecular Weight: 314.22 g/mol

- CAS Number: 1466528-35-7

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism is crucial for its applications in drug development, particularly for compounds targeting specific enzymes involved in disease pathways .

1. Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing biologically active molecules. Its derivatives have been investigated for their potential therapeutic effects against various diseases, including cancer and infectious diseases. For instance, compounds derived from similar structures have shown promise in inhibiting multidrug-resistant strains of Mycobacterium tuberculosis by targeting essential enzymes involved in lipid biosynthesis .

2. Pharmacological Studies

Research has demonstrated that this compound can influence pharmacokinetic properties by modulating the activity of drug transporters such as P-glycoprotein (P-gp). In vitro studies reveal that certain analogs can enhance the intracellular concentration of chemotherapeutic agents, thereby reversing drug resistance in cancer cell lines .

3. Agrochemical Applications

Beyond medicinal uses, this compound is also explored in agrochemistry for its potential to act as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemical agents.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate with high enantiomeric purity?

- Methodological Answer : Asymmetric Mannich reactions or chiral auxiliary-based syntheses are commonly employed. For example, (S)-configured carbamates can be synthesized via enantioselective catalysis, as demonstrated in the preparation of analogous tert-butyl carbamates using organocatalysts or transition-metal complexes. Purification via chiral HPLC or recrystallization ensures high enantiomeric excess (e.g., ≥99% ee) .

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Typical ee | ≥99% | |

| Preferred Catalyst | Proline derivatives or BINOL-based systems |

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Confirm regiochemistry and substituent positions (e.g., bromine and methyl groups on the phenyl ring) .

- X-ray Crystallography : Resolve stereochemistry and crystal packing interactions, particularly for chiral centers .

- HRMS (High-Resolution Mass Spectrometry) : Verify molecular formula (C14H19BrNO2, M.W. 326.21 g/mol) .

Q. What are the stability considerations for storing tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate?

- Methodological Answer : Store under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, which may degrade the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How does the 3-bromo-2-methylphenyl substituent influence electronic and steric effects in cross-coupling reactions?

- Methodological Answer : The bromine atom enables Suzuki-Miyaura couplings, while the methyl group introduces steric hindrance. Computational studies (DFT) can predict regioselectivity in aryl-metal intermediates. Experimentally, monitor reaction progress via TLC/GC-MS to optimize catalyst loading (e.g., Pd(PPh3)4) and base (e.g., K2CO3) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer : Use UPLC-PDA-MS with a C18 column (e.g., 1.7 µm particles) for high-resolution separation. Impurities like de-Boc byproducts or diastereomers are identified via MS/MS fragmentation patterns. Calibrate with spiked standards to achieve ≤0.1% detection limits .

Q. How can the (S)-stereochemistry of the ethylcarbamate moiety be exploited in enantioselective catalysis?

- Methodological Answer : The chiral center directs asymmetric induction in organocatalytic processes. For example, in Michael additions, the (S)-configuration stabilizes transition states via hydrogen bonding with thiourea catalysts. Kinetic studies (e.g., Eyring plots) quantify enantioselectivity .

Q. What mechanistic insights exist for Boc-deprotection under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.